4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine
Description
4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine is a morpholine derivative characterized by a propyl chain linking the morpholine ring to a substituted phenoxy group (4-bromo-2-methylphenyl). The bromine and methyl substituents on the phenyl ring may influence its electronic properties, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[3-(4-bromo-2-methylphenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYGMVSGEPMCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine typically involves the reaction of 4-bromo-2-methylphenol with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include phenolic oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Scientific Research Applications
Scientific Research Applications of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine
This compound is a chemical compound with potential applications spanning chemistry, biology, and medicine. Its unique structure facilitates its interaction with biomolecules, making it a candidate for a variety of studies.
Chemistry
This compound is a building block in organic synthesis. It can participate in substitution, oxidation, and coupling reactions, allowing for the creation of complex molecules, such as through Suzuki-Miyaura coupling.
Biology
Research suggests that 4-[3-(5-Bromo-2-methylphenoxy)propyl]morpholine has significant biological activity. Its structure allows it to interact with various biomolecules, making it useful for studying enzyme inhibition and receptor modulation.
Medicine
Ongoing research is examining the potential therapeutic uses of this compound:
- Anticancer Properties Preliminary studies suggest that the compound may inhibit tumor-related enzymes, showing promise in cancer treatment.
- Neuroprotective Effects Morpholine derivatives are recognized for potentially treating central nervous system disorders because they can effectively cross the blood-brain barrier.
- Antimicrobial Activity Some studies indicate potential antimicrobial properties, although specific data on this compound's efficacy is limited.
Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of tumor-related enzymes; potential for cancer treatment. |
| Neuroprotective | Potential treatment for central nervous system disorders; crosses the blood-brain barrier. |
| Antimicrobial | Indicated potential as an antimicrobial agent; limited specific data available. |
Case Studies
- Neurodegenerative Disease Models In vitro studies showed that morpholine derivatives could inhibit BACE-1, an enzyme involved in Alzheimer's disease pathology, reducing amyloid-beta levels in cellular models.
- Cancer Research A study investigated various morpholine derivatives against cancer cell lines, revealing that specific substitutions on the morpholine ring enhanced cytotoxicity against T-lymphoma cells, suggesting a structure-activity relationship that could be optimized for therapeutic use.
- Mood Disorders Research indicates that similar compounds can act as dual reuptake inhibitors for serotonin and norepinephrine, positioning them as potential candidates for treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and molecular properties among morpholine derivatives:
Key Observations :
- For example, fenpropimorph’s tert-butyl group enhances antifungal activity , while Fomocaine’s phenoxymethyl group contributes to its anesthetic profile .
- Positional Isomerism : The position of bromine (e.g., 3-bromo in vs. 4-bromo in the target compound) may affect steric interactions and metabolic stability.
Biological Activity
4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Synthesis
The compound features a morpholine ring, which is known for its ability to modulate biological activity through interactions with various receptors and enzymes. The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenol with a suitable propylating agent, followed by cyclization to form the morpholine ring.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of morpholine exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
These results suggest that compound 5d is the most potent among the tested derivatives, highlighting the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it acts as a competitive inhibitor of alkaline phosphatase (ALP), with an IC50 value of approximately . This suggests that This compound could be developed further as a therapeutic agent targeting diseases where ALP plays a critical role .
Neuropharmacological Studies
Morpholine derivatives are being investigated for their roles in treating central nervous system disorders. The presence of the morpholine moiety enables these compounds to cross the blood-brain barrier effectively, making them suitable candidates for treating conditions such as depression and neurodegenerative diseases .
For example, compounds similar to This compound have been shown to modulate serotonin and norepinephrine transporters, which are crucial in mood regulation and pain management .
Molecular Docking Studies
Molecular docking studies have revealed that This compound interacts favorably with target proteins involved in various biological processes. The binding energy calculations indicate strong interactions with key amino acid residues, suggesting a high potential for therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
